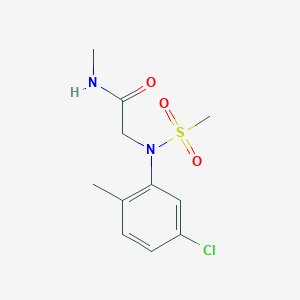
N~2~-(5-chloro-2-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(5-chloro-2-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the development and function of B cells, which are responsible for producing antibodies to fight infections. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B cell malignancies and autoimmune diseases.
Mechanism of Action
BTK is a key signaling molecule in the B cell receptor (BCR) pathway, which is essential for B cell survival and proliferation. N~2~-(5-chloro-2-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide binds to the active site of BTK and inhibits its activity, thereby blocking downstream signaling events and leading to apoptosis of B cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, N~2~-(5-chloro-2-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has also been shown to have anti-inflammatory effects. BTK is involved in the activation of immune cells such as macrophages and neutrophils, which play a role in the pathogenesis of autoimmune diseases such as rheumatoid arthritis and lupus. By inhibiting BTK, N~2~-(5-chloro-2-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide can reduce inflammation and prevent tissue damage in these diseases.
Advantages and Limitations for Lab Experiments
One advantage of N~2~-(5-chloro-2-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide is its specificity for BTK, which reduces the risk of off-target effects. However, its efficacy may be limited by the development of resistance mutations in BTK or other components of the BCR pathway. Additionally, N~2~-(5-chloro-2-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide may have limited efficacy in tumors that do not rely on BTK signaling for survival.
Future Directions
Future research on N~2~-(5-chloro-2-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide could focus on identifying biomarkers that predict response to treatment, developing combination therapies that enhance its anti-tumor effects, and exploring its potential use in other diseases such as autoimmune and inflammatory disorders. Additionally, further studies are needed to understand the mechanisms of resistance to N~2~-(5-chloro-2-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide and to develop strategies to overcome it.
Synthesis Methods
The synthesis of N~2~-(5-chloro-2-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide involves several steps, starting with the reaction of 5-chloro-2-methylphenylamine with methylsulfonyl chloride to form N~1~-methyl-N~2~-(methylsulfonyl)-5-chloro-2-methylbenzene-1,2-diamine. This intermediate is then reacted with N,N-dimethylglycine methyl ester to form N~2~-(5-chloro-2-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide.
Scientific Research Applications
N~2~-(5-chloro-2-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has been extensively studied in preclinical models of B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). In these studies, N~2~-(5-chloro-2-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has been shown to inhibit BTK activity and induce apoptosis (cell death) in cancer cells, leading to tumor regression.
properties
IUPAC Name |
2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O3S/c1-8-4-5-9(12)6-10(8)14(18(3,16)17)7-11(15)13-2/h4-6H,7H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNPOOBGAKGKRFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N(CC(=O)NC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-[(3-fluorobenzoyl)amino]benzoate](/img/structure/B5870753.png)
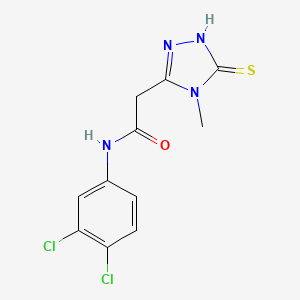
![N-isobutyl-4-[(2-thienylacetyl)amino]benzamide](/img/structure/B5870764.png)


![4-({[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine](/img/structure/B5870781.png)
![4-{[5-(4-chlorophenyl)-2H-tetrazol-2-yl]acetyl}morpholine](/img/structure/B5870792.png)
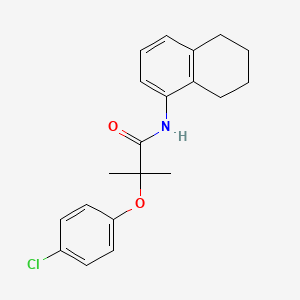
![5-{[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]amino}-5-oxopentanoic acid](/img/structure/B5870806.png)
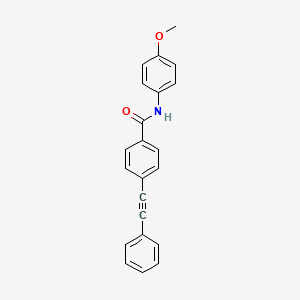
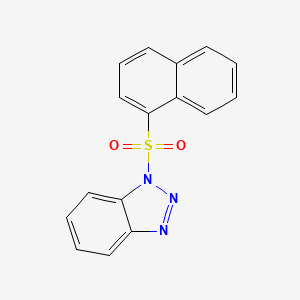
![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-isopropylacetamide](/img/structure/B5870833.png)

